molecular formula C15H14N4O2 B8498378 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester

Cat. No. B8498378
M. Wt: 282.30 g/mol
InChI Key: VZBJNVUDDQCVSL-UHFFFAOYSA-N
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Patent
US04621089

Procedure details

Ethyl 7-chloro-1H-pyrazolo[4,3-b]-pyridine-6-carboxylate (370 mg, 1.6 mmol) was dissolved in aniline (3 ml) and stirred overnight. The resulting mixture was triturated with 60°-80° petrol, and the precipitated solid was collected and dissolved in aqueous ethanol. The solution was adjusted to pH 8 with saturated sodium hydrogen carbonate solution, and the precipitated solid was collected to give the title compound (310 mg, 67%) m.p. 164°-165° C.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[NH:16]([C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)OCC)C=NN2
Name
Quantity
3 mL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was triturated with 60°-80° petrol
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in aqueous ethanol
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=C2C(=NC=C1C(=O)OCC)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.